Superior Yield and Enantiomeric Excess in the Resolution of R-(−)-Salbutamol Precursor Compared to Di-Toluoyl Tartaric Acid
In a direct head-to-head comparison documented in U.S. Patent 8,063,251, (+)-4'-nitrotartranilic acid resolves the 4-benzyl salbutamol racemate to afford the (R)-isomer in approximately 45% yield with an optical purity of at least 99.9% enantiomeric excess (ee) [1]. By contrast, prior art processes employing di-toluoyl tartaric acid deliver the desired (R)-isomer in only 21–43% yield with enantiomeric excess ranging from 80% to 99% [1]. This constitutes a minimum ee improvement from a baseline of ≤99% to ≥99.9%—a tenfold reduction in the undesired enantiomer—coupled with a yield gain of up to 24 percentage points.
| Evidence Dimension | Isolated yield of optically pure (R)-isomer and enantiomeric excess |
|---|---|
| Target Compound Data | Yield: ~45%; Optical purity: ≥99.9% ee |
| Comparator Or Baseline | Di-toluoyl tartaric acid: Yield 21–43%; Optical purity 80–99% ee |
| Quantified Difference | Yield improvement: up to +24 percentage points; ee improvement: ≥0.9 percentage points (from ≤99% to ≥99.9%) |
| Conditions | Resolution of racemic 4-benzyl salbutamol; binary solvent system (alkyl acetate + C1–C4 alcohol); diastereomeric salt formation and crystallization |
Why This Matters
Higher yield directly reduces raw material cost per kilogram of active pharmaceutical ingredient, while ≥99.9% ee eliminates the need for additional recrystallization steps and ensures regulatory compliance for chiral purity.
- [1] Desai, P., Salvi, N., Patravale, B., Seetharaman, S., Patil, D., & Ghogare, K. (Aarti Healthcare Limited). Process for the Preparation of Optically Pure R (−) Salbutamol and Its Pharmaceutically Acceptable Salts. U.S. Patent No. 8,063,251, issued November 22, 2011. View Source
